N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a cyclopropane carboxamide group attached to the thiadiazole ring, which is further substituted with a butylthio group. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting carbon disulfide (CS₂) with hydrazine hydrate (N₂H₄·H₂O) and a haloalkane. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the Butylthio Group: The butylthio group is introduced by reacting the thiadiazole core with butylthiol in the presence of a suitable base.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting the substituted thiadiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclopropane carboxamide group.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or modified cyclopropane carboxamide groups.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the thiadiazole ring can interact with metal ions in enzymes, affecting their catalytic activity. Additionally, the cyclopropane carboxamide group can interact with proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-(Butylthio)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the cyclopropane carboxamide group.
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a methylthio group instead of a butylthio group.
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropane carboxamide group.
Uniqueness
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both the butylthio group and the cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-2-3-6-15-10-13-12-9(16-10)11-8(14)7-4-5-7/h7H,2-6H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSGSQLPNEAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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